molecular formula C21H17FN2O3 B2894569 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005298-41-8

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2894569
CAS No.: 1005298-41-8
M. Wt: 364.376
InChI Key: OVGOOTPQORUJLR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position. The nitrogen atom of the benzamide is linked to a 1,2,3,4-tetrahydroquinoline scaffold, which is further functionalized with a furan-2-carbonyl group at position 1. The fluorine atom may improve metabolic stability and bioavailability through electronic effects .

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-17-7-2-1-6-16(17)20(25)23-15-9-10-18-14(13-15)5-3-11-24(18)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGOOTPQORUJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or ethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The furan ring and tetrahydroquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzamide/Tetrahydroquinoline Core

The following table highlights key structural differences and their implications:

Compound Name Substituent on Benzamide Substituent on Tetrahydroquinoline Biological Activity (IC50/EC50) References
Target Compound 2-fluoro 1-(furan-2-carbonyl) Not explicitly reported
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzamide 3-chloro 1-(4-fluorophenylsulfonyl) RORγ inverse agonist (IC50 < 15 μmol/L)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide 2-(4-methoxyphenyl)acetamide 1-(furan-2-carbonyl) Not reported
N-(1-(2-(dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) Thiophene-2-carboximidamide 8-fluoro, 1-(dimethylamino)ethyl NOS inhibition (e.g., iNOS, eNOS)
Key Observations:
  • Furan vs. Sulfonyl/Sulfonamide Groups : The furan-2-carbonyl group in the target compound may confer improved metabolic stability compared to sulfonamide derivatives (e.g., ), which are prone to hydrolysis or sulfotransferase-mediated metabolism .
  • Fluorine vs. This could influence selectivity for nuclear receptors like RORγ .
  • Thiophene vs. Benzamide Derivatives: Thiophene-containing analogs (e.g., compound 31 in ) exhibit nitric oxide synthase (NOS) inhibitory activity, suggesting that the target compound’s benzamide core might retain similar enzymatic interactions but with altered potency .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The furan-2-carbonyl group introduces moderate polarity, likely reducing logP compared to sulfonamide derivatives (e.g., ) but increasing it relative to acetamide analogs (). This balance may optimize blood-brain barrier penetration for CNS targets .
  • Synthetic Feasibility: The target compound’s synthesis likely follows methods similar to and , where tetrahydroquinoline intermediates are functionalized via amide coupling. Yields for such reactions typically range from 60–90% .

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